Doxycycline HCl
Overview
Description
Doxycycline hydrochloride is a broad-spectrum antibiotic belonging to the tetracycline class. It is used to treat a variety of bacterial infections, including respiratory tract infections, urinary tract infections, skin infections, and sexually transmitted infections. It is also used to prevent malaria and treat infections caused by mites, ticks, or lice .
Preparation Methods
Synthetic Routes and Reaction Conditions: Doxycycline hydrochloride is typically synthesized from oxytetracycline. The process involves chlorination and dehydration to prepare 11-alpha-chloro-6-methenyl oxytetracycline p-toluenesulfonate, followed by a one-step or two-step hydrogenation method to produce doxycycline p-toluenesulfonate. Finally, the compound is refined to form doxycycline hydrochloride .
Industrial Production Methods: The industrial production of doxycycline hydrochloride involves the use of oxytetracycline as a raw material. The process includes chlorination, dehydration, and hydrogenation steps, followed by refining to obtain the final product. This method avoids the use of heterogeneous catalysts containing noble metals, reducing production costs and safety risks .
Chemical Reactions Analysis
Types of Reactions: Doxycycline hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Scientific Research Applications
Doxycycline hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of antibiotic synthesis and degradation.
Biology: Employed in studies of bacterial resistance and protein synthesis inhibition.
Medicine: Used to treat various bacterial infections and as a prophylactic agent against malaria.
Industry: Utilized in the production of veterinary medicines and as a feed additive to promote growth in livestock .
Mechanism of Action
Doxycycline hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, blocking the association of charged aminoacyl-tRNA with the ribosomal A site. This prevents the addition of amino acids to the growing peptide chain, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
- Tetracycline
- Oxytetracycline
- Chlortetracycline
- Minocycline
- Tigecycline
Comparison: Doxycycline hydrochloride is more lipophilic and has better oral absorption compared to older tetracyclines like tetracycline and oxytetracycline. It also has a longer half-life, allowing for less frequent dosing. Compared to minocycline, doxycycline hydrochloride has fewer side effects and is less likely to cause vestibular toxicity. Tigecycline, a newer glycylcycline, has an improved antibacterial spectrum but is only available as an injectable formulation .
Biological Activity
Doxycycline hydrochloride (HCl) is a broad-spectrum tetracycline antibiotic known for its significant biological activity against various bacterial pathogens. This article delves into the mechanisms of action, pharmacological properties, and clinical applications of doxycycline HCl, supported by data tables and case studies.
Doxycycline exerts its antimicrobial effects primarily through the inhibition of protein synthesis in bacteria. It achieves this by binding to the 30S ribosomal subunit, which prevents the association of charged aminoacyl-tRNA with the ribosomal A site. This action stalls the elongation phase of protein synthesis, leading to a bacteriostatic effect where bacterial growth is inhibited rather than killed outright .
Key Mechanisms:
- Bacteriostatic Action : Inhibits protein synthesis by binding to ribosomal subunits.
- Anti-inflammatory Properties : Doxycycline also exhibits anti-inflammatory effects by inhibiting nitric oxide synthase and preventing leukocyte movement during inflammation .
- Biofilm Disruption : Recent studies indicate that doxycycline can disrupt biofilm formation in bacteria, enhancing its efficacy against persistent infections .
Pharmacokinetics
Doxycycline is characterized by its high lipophilicity, which allows it to penetrate cell membranes effectively. It is absorbed well from the gastrointestinal tract and has a long half-life, making it suitable for once-daily dosing. The pharmacokinetic profile includes:
Parameter | Value |
---|---|
Absorption | Rapidly absorbed |
Half-life | 18-22 hours |
Volume of distribution | 0.7 L/kg |
Protein binding | ~90% |
Clinical Applications
This compound is utilized in various clinical settings due to its broad-spectrum activity. It is commonly prescribed for:
- Bacterial Infections : Effective against respiratory tract infections, urinary tract infections, and certain sexually transmitted diseases.
- Acne Treatment : Used in dermatology for managing acne vulgaris due to its anti-inflammatory properties.
- Malaria Prophylaxis : Recommended for travelers to endemic areas.
Case Study 1: Efficacy Against Pseudomonas aeruginosa
A study investigated the efficacy of doxycycline in combination with natural products against Pseudomonas aeruginosa biofilms. The minimum inhibitory concentration (MIC) of doxycycline ranged from 2 µg/mL to 128 µg/mL, with an average MIC of 35.89 µg/mL. The combination with sinapic acid showed a synergistic effect, significantly reducing biofilm formation .
Case Study 2: Anti-inflammatory Effects
Research has shown that doxycycline can reduce inflammation in chronic conditions such as periodontitis. By inhibiting matrix metalloproteinases (MMPs), doxycycline helps control tissue destruction associated with inflammatory responses .
Comparative Efficacy Table
The following table summarizes the comparative efficacy of doxycycline against various pathogens:
Pathogen | MIC (µg/mL) | Notes |
---|---|---|
Staphylococcus aureus | 0.5 - 4 | Effective against methicillin-resistant strains (MRSA) |
Streptococcus pneumoniae | 1 - 8 | Broad-spectrum activity |
Pseudomonas aeruginosa | 2 - 128 | Synergistic effects with natural products |
Properties
IUPAC Name |
4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNZGHXUZDHMIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41411-66-9 | |
Record name | 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochloride, [4S-(4α,4aα,5α,5aα,6β,12aα)]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.304 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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